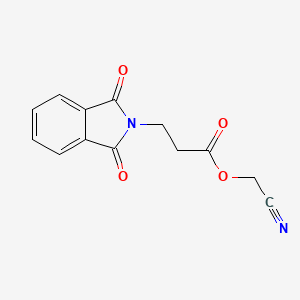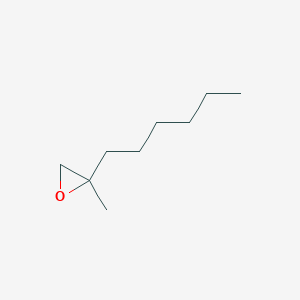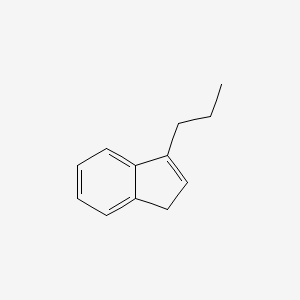
3-propyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propyl-1H-indene is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of indene, where a propyl group is attached to the third carbon of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-indene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-propyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated indenes, nitro indenes, alkylated indenes
Scientific Research Applications
3-propyl-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-propyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 3-propyl-1H-indene, lacking the propyl group.
2-propyl-1H-indene: A structural isomer with the propyl group attached to the second carbon of the indene ring.
4-propyl-1H-indene: Another structural isomer with the propyl group attached to the fourth carbon of the indene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the propyl group can affect the compound’s interaction with other molecules and its overall stability .
Properties
CAS No. |
10408-76-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-propyl-1H-indene |
InChI |
InChI=1S/C12H14/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-8H,2,5,9H2,1H3 |
InChI Key |
ACCJYEWLTYTBKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


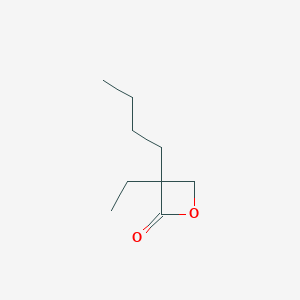
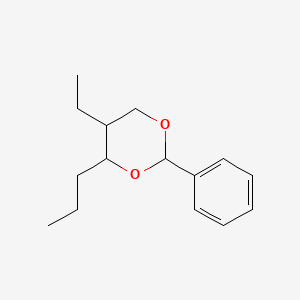

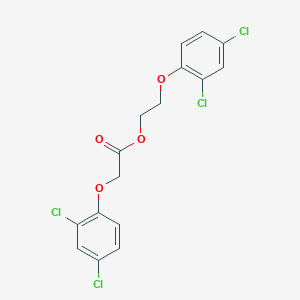
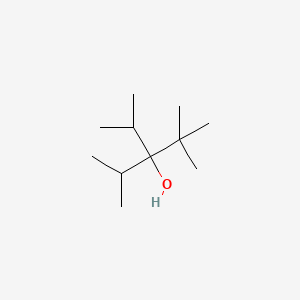
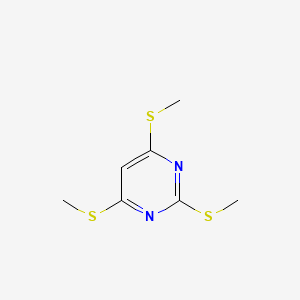


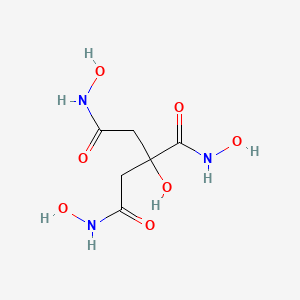
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)

